15-Methoxyansamitocin P-3 15-Methoxyansamitocin P-3 15-Methoxyansamitocin P-3 is a natural product found in Isothecium subdiversiforme and Thamnobryum sandei with data available.
Brand Name: Vulcanchem
CAS No.: 117860-08-9
VCID: VC0053838
InChI: InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1
SMILES: CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O
Molecular Formula: C33H45ClN2O10
Molecular Weight: 665.177

15-Methoxyansamitocin P-3

CAS No.: 117860-08-9

Cat. No.: VC0053838

Molecular Formula: C33H45ClN2O10

Molecular Weight: 665.177

* For research use only. Not for human or veterinary use.

15-Methoxyansamitocin P-3 - 117860-08-9

Specification

CAS No. 117860-08-9
Molecular Formula C33H45ClN2O10
Molecular Weight 665.177
IUPAC Name [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Standard InChI InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1
Standard InChI Key HCVXCBYLIZAAEV-XXGGWIJGSA-N
SMILES CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O

Introduction

PropertyAnsamitocin P-315-Methoxyansamitocin P-3 (inferred)
Molecular FormulaC32H43ClN2O9C33H45ClN2O10
Molecular Weight635.145 g/mol~665.17 g/mol
StructurePolyketide macrolactamPolyketide macrolactam with additional methoxy at C-15
Stereochemistry7 defined stereocenters7 defined stereocenters

The basic structure of Ansamitocin P-3 includes a 19-membered macrocyclic lactam (ansa ring) with a chlorinated aromatic group and various functional groups including ester, epoxide, and carbamate moieties . The addition of a methoxy group at C-15 potentially modifies the compound's polarity, solubility, and biological interactions, though these specific changes remain undocumented in available literature.

Natural Sources and Discovery

15-Methoxyansamitocin P-3 was first isolated from two Japanese mosses:

SpeciesFamilyType
Isothecium subdiversiformeLembophyllaceaeMoss
Thamnobryum sandeiNeckeraceaeMoss

This discovery, published in the Journal of Natural Products in 1988, marked the first identification of maytansinoids in moss species . This finding was particularly significant as maytansinoids were previously known primarily from higher plants of the Celastraceae, Rhamnaceae, and Euphorbiaceae families, as well as from some microorganisms.

The related compound Ansamitocin P-3 has been isolated from various sources including:

  • The actinomycete Actinosynnema pretiosum ATCC 31280

  • Nocardia species

  • Mosses such as Claopodium crispifolium and Anomodon attenuatus (though possibly from associated actinomycetes)

Biological Activities and Mechanism of Action

15-Methoxyansamitocin P-3 is described as a "potent cytotoxic compound" in the original publication . While specific data on its biological activity is limited in the available literature, its mechanism of action can be inferred from the well-studied parent compound, Ansamitocin P-3.

Ansamitocin P-3 exerts its cytotoxic effects primarily through:

  • Inhibition of tubulin polymerization

  • Depolymerization of already formed microtubules

  • Disruption of mitotic spindle formation, leading to cell cycle arrest and apoptosis

The potency of Ansamitocin P-3 against various cancer cell lines is remarkable:

Cell LineCancer TypeIC50 Value
MCF-7Breast cancer20±3 pM
HeLaCervical cancer50±0.5 pM
EMT-6/AR1Breast cancer140±17 pM
MDA-MB-231Triple-negative breast cancer150±1.1 pM

These picomolar IC50 values demonstrate the exceptional potency of Ansamitocin P-3 . Given the structural similarity, 15-Methoxyansamitocin P-3 likely exhibits comparable cytotoxic activities, though the additional methoxy group may modify its potency and selectivity.

Structural Relationships with Other Maytansinoids

15-Methoxyansamitocin P-3 belongs to the maytansinoid family, which includes several structurally related compounds:

CompoundKey Structural Differences from Ansamitocin P-3
15-Methoxyansamitocin P-3Additional methoxy group at C-15
MaytansineDifferent acyl group at C3 position
Ansamitocin P-4Different ester group
MaytansinolLacks ester group

The structural elements that these compounds share include:

  • A 19-membered macrocyclic lactam (ansa ring)

  • A chlorinated aromatic moiety

  • Multiple stereogenic centers

  • Ester, epoxide, and carbamate functionalities

Structure-activity relationship studies on maytansinoids have shown that modifications at certain positions can significantly affect biological activity. The addition of a methoxy group at C-15 in 15-Methoxyansamitocin P-3 represents a natural variation that may provide insights into optimizing the biological properties of this class of compounds.

Biosynthesis Pathways

While the specific biosynthesis of 15-Methoxyansamitocin P-3 in moss species remains unexplored, the biosynthetic pathway of Ansamitocin P-3 in Actinosynnema pretiosum has been extensively studied .

The biosynthesis of Ansamitocin P-3 involves:

  • Formation of the starter unit 3-amino-5-hydroxybenzoic acid (AHBA)

  • Assembly of the polyketide backbone by a type I polyketide synthase

  • Post-polyketide synthase modifications including chlorination, methylation, and acylation

  • Formation of the macrocyclic ring structure

Interestingly, high concentrations of Ansamitocin P-3 can suppress the growth of the producing microorganism by targeting multiple proteins involved in essential cellular processes, including:

  • FtsZ (involved in cell division)

  • Deoxythymidine diphosphate glucose-4,6 dehydratase (dTGD, involved in cell wall assembly)

  • Aldehyde dehydrogenase (ALDH, central carbon metabolism)

  • Flavin-dependent thymidylate synthase (FDTS, nucleotide biosynthesis)

This self-inhibitory effect represents a unique aspect of Ansamitocin P-3 biosynthesis that may have implications for production optimization.

Metabolism and Pharmacokinetics

Studies on the metabolism of Ansamitocin P-3 provide insights that may be relevant to understanding the metabolic fate of 15-Methoxyansamitocin P-3. In human liver microsomes, Ansamitocin P-3 primarily undergoes:

  • Demethylation at C-10

  • Oxidation at various positions

  • Sequential oxidation/demethylation reactions

A total of 11 metabolites have been identified for Ansamitocin P-3 from rat and human liver microsome studies. These extensive metabolism studies were conducted using liquid chromatography/tandem mass spectrometry, allowing for sensitive detection and structural characterization of metabolites .

The additional methoxy group in 15-Methoxyansamitocin P-3 likely affects its metabolic profile, potentially creating new sites for metabolic transformations or altering the rates of existing metabolic pathways.

Research Applications and Future Perspectives

15-Methoxyansamitocin P-3 and related maytansinoids have significant potential in cancer research and therapy development:

ApplicationDescriptionCurrent Status
Antibody-Drug Conjugates (ADCs)Maytansinoids linked to tumor-targeting antibodiesSeveral maytansinoid-based ADCs in clinical use and trials
Structure-Activity StudiesUnderstanding how structural modifications affect activityOngoing research to optimize cytotoxicity and selectivity
Natural Product DiscoveryIdentification of new maytansinoid derivatives from natural sourcesContinuing exploration of microorganisms and plants
Synthetic BiologyEngineering of biosynthetic pathways for improved productionDevelopment of optimized strains and fermentation processes

The discovery of 15-Methoxyansamitocin P-3 in moss species raises interesting questions about the true origin of these compounds in bryophytes. Some researchers have suggested that maytansinoids found in mosses might actually be produced by associated actinomycetes rather than by the moss itself . This highlights the complex relationships between plants and microorganisms in natural product biosynthesis.

Future research directions might include:

  • Comprehensive evaluation of the biological activities of 15-Methoxyansamitocin P-3

  • Development of synthetic routes to produce and modify the compound

  • Investigation of its potential as a payload for antibody-drug conjugates

  • Exploration of the ecological role of this compound in moss species

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